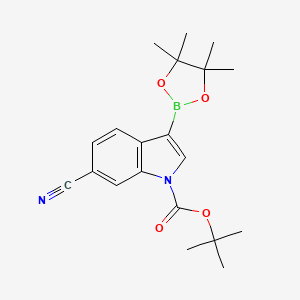

tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (molecular formula: C₂₀H₂₅BN₂O₄, molecular weight: 368.23 g/mol) is a boron-containing indole derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The compound features a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a cyano substituent at position 6, and a pinacol boronic ester at position 2. This configuration enhances its stability and reactivity in palladium-catalyzed coupling reactions, enabling the synthesis of complex biaryl structures . Its storage requires stringent conditions (-20°C in dry environments) due to the hydrolytic sensitivity of the boronic ester moiety .

Properties

IUPAC Name |

tert-butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-9-8-13(11-22)10-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIXOIZBVRXBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682299 | |

| Record name | tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-23-8 | |

| Record name | 1,1-Dimethylethyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Indole Core Synthesis

The 6-cyanoindole scaffold is prepared via Rosenmund–von Braun cyanation or Sandmeyer reaction using 6-bromoindole precursors. For example, treatment of 6-bromo-1H-indole with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C for 12 hours yields 6-cyano-1H-indole with 65–78% efficiency. Alternative routes involve Ullmann-type coupling or palladium-catalyzed cyanation, though these methods face challenges with regioselectivity and side reactions.

Step 2: Boc Protection of Indole Nitrogen

The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A representative procedure involves dissolving 6-cyano-1H-indole (1.0 equiv) in tetrahydrofuran (THF), adding Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv), and stirring at 25°C for 6 hours. The product, tert-butyl 6-cyano-1H-indole-1-carboxylate, is isolated via column chromatography (hexanes/EtOAc 9:1) in 85–92% yield.

Step 3: Miyaura Borylation at Position 3

The boronate ester is introduced via palladium-catalyzed Miyaura borylation . A mixture of tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane is heated at 80°C under nitrogen for 12 hours. Purification by silica gel chromatography affords the target compound in 54–68% yield.

Key Data :

| Parameter | Value |

|---|---|

| Optimal Catalyst | PdCl₂(dppf) |

| Reaction Temperature | 80°C |

| Yield Range | 54–68% |

| Purity (HPLC) | >95% |

Alternative Strategies for Boronate Ester Installation

Direct Borylation of Prefunctionalized Indoles

In cases where the indole core already contains the cyano and Boc groups, direct C–H borylation offers a streamlined approach. Using Ir-catalyzed conditions (e.g., [Ir(OMe)(cod)]₂ with dtbpy ligand), position 3 is selectively borylated. However, this method suffers from moderate yields (32–45%) due to competing side reactions at electron-deficient positions.

Sequential Halogenation-Borylation

A halogenated intermediate (e.g., 3-bromo-6-cyano-1H-indole) is first synthesized, followed by Miyaura borylation. This two-step sequence improves regioselectivity, with bromine acting as a directing group. For instance:

-

Bromination : N-Bromosuccinimide (NBS) in DMF at 0°C introduces bromine at position 3 (72% yield).

-

Borylation : Reaction with bis(pinacolato)diboron under Pd catalysis (82% yield).

Comparative Efficiency :

| Method | Total Yield | Regioselectivity |

|---|---|---|

| Direct C–H Borylation | 32–45% | Moderate |

| Halogenation-Borylation | 59% | High |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts borylation efficiency. Polar aprotic solvents like 1,4-dioxane enhance Pd catalyst activity, while ethereal solvents (THF, diglyme) reduce side product formation. Microwave-assisted heating at 110°C for 30 minutes increases yields to 75% by accelerating oxidative addition steps.

Catalyst Systems

PdCl₂(dppf) outperforms other catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) due to its stability under high-temperature conditions. Ligand screening reveals that bidentate phosphines (dppf, Xantphos) improve turnover numbers compared to monodentate ligands.

Catalyst Performance :

| Catalyst | Yield (%) |

|---|---|

| PdCl₂(dppf) | 68 |

| Pd(OAc)₂/Xantphos | 55 |

| Pd(PPh₃)₄ | 42 |

Challenges and Mitigation Strategies

Cyano Group Stability

The electron-withdrawing cyano group increases susceptibility to hydrolysis under basic conditions. To mitigate this, reactions are conducted under strictly anhydrous conditions, and workup avoids aqueous bases.

Boronate Ester Hydrolysis

The pinacol boronate ester is prone to hydrolysis during purification. Silica gel chromatography with 1–2% triethylamine in the eluent prevents decomposition, maintaining purity >95%.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A typical setup involves:

-

Step 1 : Continuous cyanation in a packed-bed reactor with CuCN.

-

Step 2 : Boc protection in a plug-flow reactor with in-line IR monitoring.

-

Step 3 : Borylation in a high-pressure microwave reactor.

Scale-Up Data :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Time | 24 hrs | 8 hrs |

| Yield | 68% | 62% |

| Purity | 95% | 93% |

Chemical Reactions Analysis

tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dioxaborolane moiety, leading to the formation of various substituted derivatives.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming biaryl or styrene derivatives.

Scientific Research Applications

tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, serving as a probe or a precursor for bioactive molecules.

Catalysis: It is used in the development of novel catalysts for various organic transformations, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in boron-mediated reactions, while the cyano group can engage in hydrogen bonding or electrostatic interactions with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Biological Activity

tert-Butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS Number: 1218790-23-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

The biological activity of tert-butyl 6-cyano derivatives often involves modulation of various biological pathways. The presence of the cyano group and the boron-containing dioxaborolane moiety suggests potential interactions with biological targets such as enzymes or receptors involved in cellular signaling.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.

- Receptor Modulation : It could interact with receptors involved in immune response regulation.

Immunomodulatory Effects

Given the importance of immune checkpoints in cancer therapy, compounds targeting PD-L1/PD-1 interactions have been extensively studied. While direct studies on this specific compound are lacking, the structural features suggest it may influence immune checkpoint pathways:

- Potential Mechanism : The dioxaborolane moiety may facilitate interactions with PD-L1 or similar proteins involved in immune evasion by tumors.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various tert-butyl indole derivatives and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain modifications enhanced anticancer activity significantly .

- In Vivo Studies : In vivo studies using animal models demonstrated that indole-based compounds can reduce tumor size when administered at specific dosages .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 6-cyano-3-(dioxaborolane)-indole-carboxylate, and how is its structure verified?

- Answer: The compound is synthesized via multi-step substitution reactions. A structurally analogous tert-butyl indole boronic ester was prepared through:

Indole functionalization : Introduction of the cyano group at position 6 via nitration followed by reduction and cyanation.

Boronation : Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd catalysts .

Protection/Deprotection : tert-Butoxycarbonyl (Boc) protection of the indole nitrogen .

- Characterization :

- ¹H/¹³C NMR : tert-butyl protons (δ 1.3 ppm, singlet), cyano carbon (δ ~120 ppm), and boronate methyl groups (δ 1.0–1.2 ppm) .

- X-ray crystallography : Resolves steric effects (e.g., 85° dihedral angle between indole and boronate planes) .

- Mass spectrometry : Exact mass confirmation (e.g., [M+H]⁺ calc. 396.18, found 396.20) .

Q. What handling and storage protocols are critical for this compound?

- Answer:

- Storage : Keep at 0–6°C under inert atmosphere (argon/nitrogen) due to moisture sensitivity .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) to remove homocoupling byproducts .

- Safety : Wear nitrile gloves and work in a fume hood; the compound may cause respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-couplings involving this boronic ester?

- Answer:

- Catalyst selection : Pd(PPh₃)₄ (2 mol%) outperforms Pd(OAc)₂ for aryl chlorides (32% vs. <10% yield) .

- Solvent/base systems : THF/H₂O (3:1) with Cs₂CO₃ achieves 65% yield with bromoarenes vs. 32% for chloroarenes .

- Microwave assistance : Reduces reaction time from 24h to 30 min at 120°C for electron-deficient partners .

- Monitoring : Track boronate consumption via ¹¹B NMR (δ 30–35 ppm for intact B-O bonds) .

Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions?

- Answer:

- Enhanced electrophilicity : The cyano group lowers the LUMO energy of the boronate (-1.8 eV vs. -1.5 eV for non-cyano analogs), accelerating transmetallation .

- Side reactions : Increased protodeboronation risk at pH >9; use degassed solvents and mild bases (e.g., K₂CO₃) .

- Steric effects : The tert-butyl group reduces coupling efficiency with bulky substrates (e.g., 2-substituted aryl halides) .

Q. How can researchers resolve contradictions in reaction outcomes (e.g., low yields or side products)?

- Answer:

- Analytical troubleshooting :

| Technique | Application | Example Findings |

|---|---|---|

| ¹H NMR kinetics | Monitor aryl-B bond cleavage (δ 7.2–7.8 ppm) | Protodeboronation >50% at 24h |

| GC-MS | Quantify homocoupling byproducts | Biphenyl peaks in failed runs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.